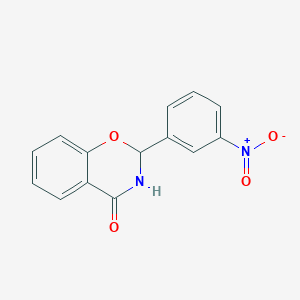

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is related to 3-Nitrophenylacetic acid , which is obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent . It has been used to study photodecarboxylation of nitrophenylacetate ions in aqueous solution .

Synthesis Analysis

While specific synthesis methods for “2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one” were not found, a related compound, m-Nitrophenol (3-nitrophenol) , can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .

科学的研究の応用

Structural and Vibrational Properties

- Analysis of Structure and Spectra: The structural, topological, and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (a derivative of the compound ) were analyzed using FTIR and FT-Raman spectra combined with DFT calculations. These studies contribute to understanding the reactivities and stability of such compounds (Castillo et al., 2017).

Electronic Device Application

- Molecular Electronic Device: A related molecule containing a nitroamine redox center was used in a self-assembled monolayer in an electronic device, exhibiting negative differential resistance and a high on-off peak-to-valley ratio (Chen et al., 1999).

Luminescence Properties

- UV, IR, and Luminescence Spectra: Nitro-substituted benzoxazin-4-ones, including the compound , have been studied for their UV, IR, and luminescence spectra. The position of the nitro group affects the strength of intramolecular hydrogen bonds, influencing the luminescence properties (Loseva et al., 1972).

Photolysis and Oxidation Reactions

- Oxidation and Photochemical Reactions: Related compounds undergo photolysis, forming intermediates such as oxaziridines and nitroxide radicals. This research provides insight into the photochemical behavior of benzoxazines (Battistoni et al., 1983).

Synthesis and Chemical Reactivity

- Synthesis of Functionalized Derivatives: A method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, including those with electron-withdrawing substituents on the benzene ring, was developed. These heterocycles can be intermediates to oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Crystal and Molecular Structure Analysis

- Crystal Structure Study: The crystal structure of a related compound was studied at low temperatures using X-ray diffraction, revealing insights into molecular and crystal structures, which are essential for understanding the physical properties of these compounds (Utenyshev et al., 2001).

Nitration Reactions

- Nitration of Benzoxazin-4-ones: The nitration process of 2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives, including the compound , was studied. Understanding these reactions is crucial for synthesizing nitro-substituted benzoxazin-4-ones (Safina & Bolotin, 1974).

特性

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTIHFILMXCQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2986716.png)

![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)

![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)

![N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986738.png)

![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)